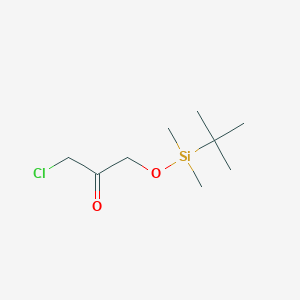

1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC17494647

Molecular Formula: C9H19ClO2Si

Molecular Weight: 222.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19ClO2Si |

|---|---|

| Molecular Weight | 222.78 g/mol |

| IUPAC Name | 1-[tert-butyl(dimethyl)silyl]oxy-3-chloropropan-2-one |

| Standard InChI | InChI=1S/C9H19ClO2Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h6-7H2,1-5H3 |

| Standard InChI Key | LCPLEGFNZNWIRM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC(=O)CCl |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-[tert-butyl(dimethyl)silyl]oxy-3-chloropropan-2-one, reflects its structural components: a TBDMS group attached via an ether linkage to a chlorinated ketone backbone. The TBDMS group provides steric bulk, enhancing stability against nucleophilic attack and oxidative conditions, while the 3-chloropropan-2-one moiety introduces electrophilic reactivity at the carbonyl carbon.

Molecular Properties

-

Molecular Formula: C₉H₁₉ClO₂Si

-

Molecular Weight: 222.78 g/mol

-

Standard InChI: InChI=1S/C9H19ClO2Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h6-7H2,1-5H3

-

SMILES: CC(C)(C)Si(C)OC(CC(=O)Cl)CO

The tert-butyldimethylsilyl group’s electron-donating inductive effect stabilizes adjacent oxygen atoms, making the compound resistant to hydrolysis under mildly acidic or basic conditions. This stability is critical for its utility in multi-step synthetic pathways .

Synthesis Methods

The synthesis of 1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one typically involves a two-step process:

Reaction Scheme

-

Protection of Hydroxyl Group:

-

3-Chloropropan-2-one reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or pyridine).

-

Solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Conditions: Inert atmosphere (N₂ or Ar) to prevent moisture-induced side reactions.

-

-

Purification:

-

Column chromatography or distillation isolates the product with >95% purity.

-

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents exothermic decomposition |

| Solvent Polarity | Low (THF/DCM) | Enhances silylation kinetics |

| Base Equivalents | 1.2–1.5 eq | Neutralizes HCl without side reactions |

Industrial-scale production employs continuous flow reactors to improve mixing efficiency and reduce reaction times.

Applications in Organic Synthesis

Hydroxyl Group Protection

The compound’s primary application lies in selectively protecting less sterically hindered hydroxyl groups. For example, in carbohydrate synthesis, it shields primary alcohols while leaving secondary alcohols exposed for subsequent functionalization.

Intermediate in Natural Product Synthesis

-

Case Study: Synthesis of Taxol Side Chain

Stability Under Diverse Conditions

| Condition | Stability Outcome | Citation |

|---|---|---|

| Acidic (pH 3–5) | Stable for 24h | |

| Basic (pH 8–10) | Partial deprotection | |

| Oxidative (H₂O₂) | No degradation |

Industrial Scalability and Process Optimization

Large-scale production requires addressing challenges such as exothermicity and moisture sensitivity.

Continuous Flow Synthesis

-

Reactor Type: Microstructured flow reactors with residence times <5 minutes.

-

Yield Improvement: 85% → 92% compared to batch processes.

Cost Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| TBDMSCl | 1,200 |

| 3-Chloropropan-2-one | 800 |

| Solvent Recovery | 150 |

Automated systems reduce labor costs by 40%, making the compound economically viable for pharmaceutical manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume